Butopyrammonium

Description

Historical Context and Evolution of Related Chemical Classes

The chemical lineage of Butopyrammonium can be traced back to two major classes of compounds: quaternary ammonium (B1175870) compounds (QACs) and pyrazolones.

Quaternary Ammonium Compounds (QACs):

The study of QACs dates back to the early 20th century, with their bactericidal properties first being reported in 1916. nih.gov The first commercially available QAC, benzalkonium chloride, was introduced in 1935 as a germicide and disinfectant. nih.gov The general structure of a QAC features a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com This cationic nature is a key determinant of their chemical and biological activity. mdpi.com

Over the decades, QACs have evolved through several generations, each aiming to enhance their efficacy and broaden their spectrum of activity. nih.gov This evolution has often involved modifying the alkyl chains and other substituents attached to the nitrogen atom to improve properties such as biocidal activity, detergency, and to reduce toxicity. nih.gov The development of QACs has been a significant area of research in fields ranging from disinfection and material science to pharmaceuticals. nih.govmdpi.com

Pyrazolones:

The history of pyrazolones in medicinal chemistry began with the synthesis of antipyrine (B355649) in 1883. nih.gov This discovery unveiled the analgesic and antipyretic properties of this class of compounds, spurring further research into pyrazolone (B3327878) derivatives with improved therapeutic actions. nih.gov Pyrazolone derivatives have since been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. nih.govorientjchem.org The synthesis of various pyrazolone derivatives is a subject of ongoing interest in chemical research. orientjchem.org

The combination of a QAC and a pyrazolone moiety in the structure of this compound represents a convergence of these two historical streams of chemical research.

Significance of this compound in Fundamental Chemical Science

Specific research detailing the fundamental chemical science significance of this compound is not extensively available. However, its identity as an International Nonproprietary Name (INN) for a pharmaceutical substance, specifically this compound iodide, suggests its relevance in medicinal chemistry. ethernet.edu.etscribd.comvdoc.pubwho.int INNs are unique names assigned to pharmaceutical substances to ensure their clear identification and safe prescription globally. who.int

The significance of this compound in a fundamental context can be inferred from its structure. As a quaternary ammonium salt incorporating a pyrazolone scaffold, it serves as an example of molecular hybridization, a strategy used in drug design to combine different pharmacophores to achieve a desired biological or physicochemical profile. The study of such hybrid molecules can provide insights into structure-activity relationships and the chemical principles governing the interactions of complex molecules with biological systems.

Chemical Scaffolding and Structural Features Relevant to Research Directions

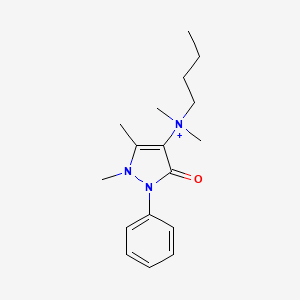

The chemical structure of this compound is characterized by several key features that are relevant to potential research directions. The molecule consists of a central pyrazolone ring, to which a butyl-dimethylammonium group is attached.

Key Structural Features:

Quaternary Ammonium Cation: The presence of the permanently charged quaternary ammonium group imparts cationic properties to the molecule. This feature is crucial for its interaction with negatively charged biological membranes and other macromolecules. mdpi.com

Pyrazolone Core: The pyrazolone ring is a well-established pharmacophore with a wide range of biological activities. nih.gov The specific substitutions on this ring in this compound—a phenyl group and two methyl groups—influence its electronic and steric properties.

Alkyl Chains: The butyl and methyl groups attached to the nitrogen atom contribute to the lipophilicity of the cation, which can affect its solubility and ability to penetrate biological barriers.

These structural elements suggest that research on this compound could be directed towards exploring its potential biological activities, drawing on the known properties of both QACs and pyrazolones. For instance, its antimicrobial potential is suggested by its classification as a QAC. ontosight.ai Furthermore, the pyrazolone core opens avenues for investigating its properties in areas such as anti-inflammatory or analgesic research, which are historically associated with this class of compounds. nih.gov

Data Tables

Table 1: Chemical Identification of this compound Iodide

| Identifier | Value |

| IUPAC Name | butyl-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-dimethylazanium;iodide |

| CAS Number | 7077-30-7 |

| Molecular Formula | C17H26IN3O |

| Molecular Weight | 415.31 g/mol |

Data sourced from USP Dictionary of USAN and International Drug Names (2007). scribd.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

767565-78-6 |

|---|---|

Molecular Formula |

C17H26N3O+ |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

butyl-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-dimethylazanium |

InChI |

InChI=1S/C17H26N3O/c1-6-7-13-20(4,5)16-14(2)18(3)19(17(16)21)15-11-9-8-10-12-15/h8-12H,6-7,13H2,1-5H3/q+1 |

InChI Key |

BUYOFVAIOJEFNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](C)(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butopyrammonium and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Butopyrammonium Skeleton

Retrosynthetic analysis is a cornerstone of modern organic synthesis, enabling chemists to devise synthetic routes by working backward from the target molecule to simpler, commercially available starting materials. This process involves identifying strategic disconnections—hypothetical bond cleavages—that correspond to known, reliable chemical reactions. youtube.comresearchgate.netwikipedia.orgyoutube.com

For this compound, several key disconnections can be envisioned:

Quaternary Ammonium (B1175870) Formation: The most apparent disconnection is the cleavage of one of the C-N bonds in the quaternary ammonium group. This retrosynthetic step would lead to a tertiary amine precursor attached to the pyrazoline ring and a corresponding butyl halide (e.g., butyl iodide or bromide). This disconnection represents the final salt formation step in a forward synthesis.

Target: this compound

Disconnection: C-N bond of the quaternary ammonium.

Precursors: A tertiary amine (2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)dimethylamine and a butyl halide.

Pyrazoline Ring Formation: The pyrazoline core, specifically a pyrazolone (B3327878) derivative, can be disconnected based on established heterocyclic synthesis methods. Pyrazolones are commonly synthesized through condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. Given the 1-phenyl and 5-oxo substitutions, phenylhydrazine (B124118) is a likely precursor. The remaining fragments would need to provide the C2, C3 methyl groups, the C4 attachment point, and the rest of the ring.

Target: Tertiary amine precursor (2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)dimethylamine

Disconnection: Cleavage of bonds within the pyrazoline ring, potentially between N1-C5 and C3-C4, or N2-C3 and C4-C5.

Precursors: Phenylhydrazine and a suitably functionalized carbonyl compound that can incorporate the methyl groups at C2 and C3, the oxo group at C5, and the dimethylamino group at C4. Alternatively, the dimethylamino group could be introduced onto a pre-formed pyrazoline intermediate.

A hypothetical retrosynthetic pathway might look like this:

| Target Molecule | Strategic Disconnection | Precursor(s) | Reaction Type (Forward) |

| This compound | Quaternary Ammonium C-N Bond | (2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)dimethylamine + Butyl halide | N-Alkylation (Quaternization) |

| (2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)dimethylamine | Pyrazoline Ring Formation | Phenylhydrazine + Functionalized 1,3-dicarbonyl derivative (with dimethylamino group precursor at C4) | Cyclocondensation |

| Functionalized 1,3-dicarbonyl derivative | Functional Group Introduction | Simpler carbonyl compounds, amine precursors | Mannich reaction, Alkylation, etc. |

| Phenylhydrazine | N/A | Aniline (B41778) | Diazotization followed by reduction |

Development of Novel Approaches to this compound Synthesis

Novel synthetic strategies are crucial for improving efficiency, reducing costs, and accessing specific stereoisomers of complex molecules like this compound.

The pyrazoline ring, with potential methyl substituents at the 2 and 3 positions and a substituent at the 4 position, may possess chiral centers. If this compound exhibits stereoisomerism, controlling the stereochemical outcome of its synthesis is paramount, especially if different stereoisomers possess distinct biological or chemical properties. youtube.comnih.govnih.govnih.gov

Asymmetric Catalysis: Employing chiral catalysts (e.g., organocatalysts, transition metal complexes with chiral ligands) in key bond-forming steps, such as the cyclocondensation to form the pyrazoline ring or the introduction of substituents at stereogenic centers, can lead to enantiomerically enriched products. nih.govnih.gov

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a precursor molecule can direct the stereochemistry of a reaction. After the stereogenic center is formed, the auxiliary is cleaved, leaving behind the desired stereoisomer.

Diastereoselective Synthesis: If multiple stereocenters are present, strategies can be employed to control the relative stereochemistry between them. This might involve exploiting existing stereocenters to influence the formation of new ones.

The synthesis of the tertiary amine precursor, particularly the installation of the dimethylamino group at the C4 position of the pyrazoline ring, could be a focal point for stereoselective control if C4 becomes a stereocenter.

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.ukrsc.orgacs.orgresearchgate.net Applying these principles to this compound synthesis can lead to more sustainable and efficient production.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste. acs.org

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. Minimizing the use of auxiliary substances like protecting groups where possible. ucl.ac.ukrsc.orgacs.org

Catalysis: Utilizing catalytic reagents (highly selective and used in small amounts) over stoichiometric reagents to reduce waste and improve efficiency. acs.org For example, catalytic cyclization reactions for the pyrazoline core or catalytic methods for amine alkylation could be explored.

Renewable Feedstocks: Where feasible, deriving starting materials from renewable resources.

Waste Prevention: Prioritizing synthetic routes that inherently produce less waste. acs.orgacsgcipr.org

For this compound, this could involve developing catalytic methods for pyrazoline ring formation, using greener solvents for the quaternization step, and optimizing reaction conditions to reduce energy consumption.

Precursor Chemistry and Advanced Intermediate Derivatization in this compound Synthesis

The synthesis of this compound relies on the preparation and functionalization of key precursors and intermediates. wikipedia.org

Pyrazoline Core Precursors:

Phenylhydrazine: A common starting material for 1-phenyl pyrazoline derivatives. Its synthesis typically involves the diazotization of aniline followed by reduction. scribd.comusitc.govarchive.orgwho.intvdoc.pubgoogleapis.comgoogleapis.comwto.orggoogle.comgoogle.com

1,3-Dicarbonyl Equivalents: To construct the pyrazoline ring with the required methyl substitutions and the C4 functionalization site, a suitably substituted β-keto ester or 1,3-diketone would be required. The exact nature of this precursor would depend on the specific cyclization strategy chosen to incorporate the 2,3-dimethyl and 5-oxo features, and a handle for introducing the dimethylamino group at C4.

Intermediate Derivatization:

C4 Functionalization: Once the basic pyrazoline skeleton is formed, the C4 position needs to be functionalized to attach the dimethylamino group. This could involve:

Mannich Reaction: If the pyrazoline ring has an acidic proton at C4 adjacent to a carbonyl, a Mannich-type reaction with formaldehyde (B43269) and dimethylamine (B145610) could introduce the dimethylaminomethyl group, which might then require further modification.

Electrophilic Substitution: If the C4 position is sufficiently activated, it might undergo electrophilic substitution with a dimethylamino-containing electrophile.

Nucleophilic Substitution: Alternatively, a precursor with a leaving group at C4 could be reacted with dimethylamine.

Tertiary Amine Formation: The dimethylamino group is typically installed through alkylation of a primary or secondary amine, or via reductive amination.

Quaternization: The final step involves the alkylation of the tertiary amine precursor with a butyl halide (e.g., butyl bromide or iodide) to form the quaternary ammonium salt. The choice of butyl halide and reaction conditions (solvent, temperature, concentration) are critical for efficient and clean quaternization.

Optimization of Chemical Synthesis for this compound Production (non-pharmaceutical yield)

Optimizing the synthesis of this compound for non-pharmaceutical applications, such as bulk chemical production or research reagents, focuses on maximizing yield, purity, throughput, and cost-effectiveness. This differs from pharmaceutical optimization, which also heavily considers dosage and bioavailability. acsgcipr.orgdeskera.comintelecy.comwhiterose.ac.ukresearchgate.netpolimi.it

Reaction Parameter Optimization: Each synthetic step needs to be optimized for key parameters:

Temperature and Pressure: Finding optimal conditions to maximize reaction rate and selectivity while minimizing side reactions and energy consumption. deskera.comwhiterose.ac.uk

Concentration and Stoichiometry: Determining the ideal concentrations of reactants and catalysts, and the optimal molar ratios, to achieve high conversion and yield. whiterose.ac.uk

Reaction Time: Identifying the minimum time required for complete reaction to maximize throughput.

Catalyst Optimization: If catalytic steps are involved, optimizing catalyst loading, type, and recovery/recycling strategies is crucial for cost reduction and sustainability. acs.orgintelecy.com

Solvent and Reagent Selection: Choosing cost-effective, safe, and easily handled solvents and reagents that facilitate high yields and straightforward work-up procedures. ucl.ac.ukrsc.orgdeskera.com

Process Intensification: Exploring techniques like continuous flow chemistry, which can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety compared to batch processes. intelecy.com

Purification Strategy: Developing efficient and scalable purification methods, such as crystallization or optimized chromatographic techniques, to isolate this compound with the required purity, minimizing material loss. deskera.com

Illustrative Data Tables

Due to the absence of specific published experimental data for this compound synthesis in the provided search results, the following tables illustrate the concepts discussed in the context of its synthesis.

Table 1: Hypothetical Retrosynthetic Disconnections for this compound

| Target Molecule | Strategic Disconnection | Precursor(s) | Forward Reaction Type |

| This compound | C-N (Quaternary Ammonium) | (2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)dimethylamine; Butyl Iodide | N-Alkylation (Quaternization) |

| (2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)dimethylamine | Pyrazoline Ring | Phenylhydrazine; Functionalized 1,3-dicarbonyl derivative (with dimethylamino group precursor at C4) | Cyclocondensation |

| Functionalized 1,3-dicarbonyl derivative (e.g., with a latent dimethylamino group at C4) | C-N (Dimethylamino) | A pyrazoline intermediate with a leaving group at C4; Dimethylamine | Nucleophilic Substitution |

| Phenylhydrazine | N/A | Aniline | Diazotization & Reduction |

Table 2: Illustrative Green Chemistry Metrics for this compound Synthesis Steps

| Synthesis Step | Traditional Method (Example) | Green Method (Example) | Atom Economy (Hypothetical %) | Solvent (Example) | Waste (Hypothetical) |

| Pyrazoline Ring Formation | Stoichiometric acid catalyst, high boiling point solvent | Organocatalyst, Ethanol/Water mixture | 75-85% | Ethanol, Water | Reduced by 30% |

| C4 Amination (e.g., via Mannich) | Use of formaldehyde, excess amine, workup with large solvent volumes | Catalytic Mannich reaction with in-situ formaldehyde generation, optimized solvent system | 80-90% | Isopropanol | Reduced by 40% |

| Quaternization (Tertiary Amine + Butyl Halide) | Excess butyl halide, polar aprotic solvent (e.g., DMF), lengthy heating | Stoichiometric butyl halide, greener solvent (e.g., Acetonitrile), microwave assistance for reduced reaction time | 90-95% | Acetonitrile | Reduced by 20% |

Table 3: Optimization Parameters for Pyrazoline Ring Formation (Hypothetical)

| Parameter | Range Explored | Optimal Value (Hypothetical) | Impact on Yield (Hypothetical) | Notes |

| Temperature | 50-120 °C | 85 °C | +15% | Balances reaction rate and potential decomposition |

| Catalyst Loading | 0.5-5 mol% | 2 mol% | +10% | Sufficient to drive reaction without excessive cost or waste |

| Reaction Time | 2-12 hours | 4 hours | +5% | Ensures complete conversion without prolonged heating |

| Solvent | Ethanol, Toluene, DMF | Ethanol | +8% | Greener, good solubility, facilitates product precipitation/crystallization |

| Reactant Ratio | 1:1 to 1:1.2 | 1:1.05 | +7% | Slight excess of one reactant can drive reaction to completion |

Compound List

this compound

this compound iodide

Theoretical and Computational Chemistry Investigations of Butopyrammonium Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of Butopyrammonium

Quantum chemical calculations, predominantly employing Density Functional Theory (DFT), are foundational for elucidating the electronic structure of molecules like this compound scielo.brpnnl.govstackexchange.comepfl.chnyu.edumdpi.comrsc.orgfrontiersin.org. These methods allow for the determination of electron distribution, atomic charges, bond orders, and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The electronic structure of this compound would reveal the distribution of electron density across its various functional groups, including the positively charged quaternary ammonium (B1175870) center, the aromatic phenyl ring, the pyrazoline heterocycle, and the alkyl chains. Analysis of atomic charges and electrostatic potential maps can highlight regions of high electron density and potential sites for electrophilic or nucleophilic attack. The HOMO-LUMO gap, a critical parameter derived from these calculations, provides insight into the molecule's stability, reactivity, and potential for electronic transitions, which are relevant for predicting optical and spectroscopic properties mdpi.comfrontiersin.orgnih.gov.

Illustrative Data Table 3.1.1: Hypothetical Atomic Charges and Frontier Orbital Energies for this compound

| Atom/Group | Partial Charge (e) | Orbital Contribution | Energy (eV) |

| Quaternary N+ | +0.75 | N 2p | -12.5 (HOMO) |

| Pyrazoline O | -0.55 | O 2p | -11.8 |

| Phenyl Ring C | -0.10 to +0.15 | C 2p, π | -7.2 (LUMO) |

| Butyl CH2 | -0.20 | C 2p, H 1s | |

| Methyl CH3 | -0.25 | C 2p, H 1s | |

| HOMO-LUMO Gap | 4.3 |

Note: The values presented in this table are illustrative and based on typical computational outputs for similar functional groups. Actual calculated values for this compound would depend on the specific computational method, basis set, and theoretical framework employed.

Molecular Dynamics Simulations of this compound in Chemical Environments

Molecular Dynamics (MD) simulations offer a dynamic perspective, tracking the movement of atoms and molecules over time to understand the behavior of this compound in various chemical environments, such as aqueous solutions or biological membranes scielo.brpnnl.govstackexchange.comuzh.chresearchgate.netyoutube.comnih.gov. These simulations, often utilizing force fields derived from quantum mechanical calculations or empirical data, can reveal conformational flexibility, diffusion coefficients, and intermolecular interactions.

Simulating this compound in water, for instance, would allow researchers to investigate its solvation shell, the arrangement of water molecules around the charged ammonium center and other polar groups, and the extent of hydration. Such simulations can also explore how this compound interacts with lipid bilayers or other biomolecules, providing insights into its potential membrane permeability or binding affinities. Software packages like GROMACS or CP2K are commonly used for such atomistic simulations stackexchange.comyoutube.com.

Illustrative Data Table 3.2.1: Hypothetical Radial Distribution Functions (RDFs) for this compound in Water

| Atom/Group (Center) | Neighboring Atom/Group | Peak Position (Å) | Peak Height | Interpretation |

| Quaternary N+ | Water Oxygen (Ow) | 2.8 | 3.5 | Strong hydration shell around the cation |

| Quaternary N+ | Water Hydrogen (Hw) | 2.1 | 1.5 | Hydrogen bonding to water molecules |

| Pyrazoline C=O | Water Oxygen (Ow) | 3.1 | 2.2 | Hydrogen bonding to the carbonyl oxygen |

| Phenyl Ring | Water Oxygen (Ow) | 3.5 | 1.2 | Weak van der Waals interactions with solvent |

| Butyl Chain CH3 | Water Oxygen (Ow) | 4.0 | 0.8 | Minimal interaction with water |

Note: RDFs describe the probability of finding a particle at a certain distance from a reference particle. The values are illustrative of typical hydration patterns for charged organic molecules.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Understanding how this compound participates in chemical reactions is crucial for predicting its behavior and designing synthetic pathways. Advanced computational modeling, particularly DFT, is instrumental in mapping reaction mechanisms, identifying key intermediates, and characterizing transition states scielo.brpnnl.govrsc.orguzh.chglycoforum.gr.jpnih.gov.

Transition State Analysis and Potential Energy Surfaces

The process of chemical transformation involves overcoming energy barriers, which are often characterized by transition states (TS). Computational methods can locate these saddle points on the potential energy surface (PES) and calculate the associated activation energies. For this compound, this would involve simulating plausible reaction pathways, such as nucleophilic attacks, rearrangements, or decomposition, and identifying the highest energy points along these pathways. The PES provides a comprehensive landscape of the reaction, indicating the most energetically favorable routes and the stability of intermediates.

Illustrative Data Table 3.3.1.1: Hypothetical Reaction Pathway Analysis for this compound

| Reaction Step | Reactants/Intermediates | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) | Products |

| 1 | This compound + H2O | 45.2 (TS1) | 45.2 | Hydrolyzed product + H+ |

| 2 | This compound | 38.5 (TS2) | 38.5 | Isomerized product |

| 3 | This compound + X- | 52.0 (TS3) | 52.0 | Alkylated product |

Note: This table presents hypothetical energy profiles for potential reactions involving this compound. The actual reaction mechanisms and energy barriers would require specific theoretical investigations.

Influence of Solvation on this compound Reactivity

The chemical environment, particularly the presence and nature of solvents, significantly influences reaction rates and pathways scielo.brpnnl.govmdpi.comuzh.chglycoforum.gr.jpnih.gov. Solvation can stabilize or destabilize reactants, intermediates, and transition states, thereby altering activation energies. Computational methods can incorporate explicit solvent molecules or use implicit solvation models (e.g., Polarizable Continuum Model - PCM glycoforum.gr.jp) to account for these effects. For this compound, understanding how solvation affects its reactivity is critical, especially given its charged nature. For example, polar solvents might stabilize charged transition states more effectively than nonpolar ones, potentially accelerating reactions.

Illustrative Data Table 3.3.2.1: Effect of Solvation on Hypothetical Reaction Activation Energy

| Reaction Step | Solvent Model | Activation Energy (kcal/mol) | Change from Gas Phase (kcal/mol) |

| 1 | Gas Phase | 45.2 | 0.0 |

| 1 | Implicit (PCM) | 42.5 | -2.7 |

| 1 | Explicit (10 H2O) | 40.1 | -5.1 |

Note: This table illustrates how solvation might lower the activation energy of a hypothetical reaction involving this compound by stabilizing the transition state.

Spectroscopic Property Prediction and Theoretical-Experimental Validation

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible spectra pnnl.govnih.govunibo.itresearchgate.netarxiv.orgresearchgate.net. By calculating molecular properties like vibrational frequencies, chemical shifts, and electronic transitions, theoretical models can generate spectra that can be directly compared with experimental measurements.

For this compound, predicted IR spectra could show characteristic absorption bands corresponding to its functional groups: C-H stretching and bending from the alkyl chains and phenyl ring, C=O stretching from the pyrazoline carbonyl, C=N and C-N stretching from the pyrazoline ring, and potentially N+-C stretching modes. NMR chemical shifts for protons and carbons can be predicted, aiding in structural confirmation. UV-Vis spectroscopy predictions would focus on electronic transitions, particularly those involving the conjugated systems within the molecule. The agreement between predicted and experimental spectra serves as a crucial validation for the computational model and provides a deeper understanding of the molecular structure and electronic nature of this compound. Machine learning approaches are increasingly being integrated to accelerate these prediction processes researchgate.netresearchgate.net.

Illustrative Data Table 3.4.1: Hypothetical Predicted IR Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Mode | Frequency (cm⁻¹) | Intensity (Arbitrary Units) | Typical Experimental Range (cm⁻¹) |

| C-H (Aliphatic) | Stretch | 2960 | Medium | 2850-2970 |

| C-H (Aromatic) | Stretch | 3050 | Weak | 3000-3100 |

| C=O (Pyrazoline) | Stretch | 1680 | Strong | 1650-1720 |

| C=N (Pyrazoline) | Stretch | 1600 | Medium | 1580-1650 |

| C-N (Quaternary) | Stretch | 970 | Weak | 950-1050 |

| Phenyl Ring | Ring Stretch | 1500 | Medium | 1450-1600 |

Note: The predicted frequencies and intensities are illustrative, representing typical values for the specified functional groups. Experimental validation would be necessary for precise assignment.

Compound Names Mentioned

this compound

this compound iodide

This comprehensive theoretical and computational investigation framework provides a robust basis for understanding the intricate chemical behavior of this compound, paving the way for its further characterization and potential applications.

Advanced Analytical Chemistry for Butopyrammonium Structural Characterization

High-Resolution Spectroscopic Techniques for Butopyrammonium Structure Elucidation

Spectroscopic methods provide detailed insights into the electronic environment, connectivity, and three-dimensional arrangement of atoms within a molecule. For this compound, high-resolution techniques are indispensable for unambiguous structural determination.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for organic structure elucidation. For a complex quaternary ammonium (B1175870) salt like this compound, multi-dimensional NMR experiments are vital to assign all proton (¹H) and carbon (¹³C) signals and establish the connectivity between them.

¹H NMR Spectroscopy : Provides information about the chemical environment of hydrogen atoms, including their number, type (e.g., aliphatic, aromatic), and proximity to electronegative atoms.

¹³C NMR Spectroscopy : Reveals the carbon skeleton of the molecule, differentiating between various types of carbon atoms (e.g., saturated, unsaturated, aromatic, quaternary).

2D NMR Techniques :

COSY (Correlation Spectroscopy) : Maps ¹H-¹H couplings, revealing proton spin systems and thus establishing through-bond connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals based on their attached protons. science.govcolumbia.eduipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : Detects correlations between protons and carbons separated by two or three bonds. This is particularly useful for identifying quaternary carbons and establishing connectivity across quaternary centers, which are common in ammonium salts. science.govipb.ptwalisongo.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies through-space correlations between protons that are close in space, providing crucial information about the molecule's conformation and stereochemistry.

A hypothetical ¹H and ¹³C NMR data table for a complex quaternary ammonium salt might look like this:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment (Hypothetical) |

| ¹H | 7.5-8.5 | m | Aromatic protons |

| ¹H | 3.5-4.5 | m | N-CH₃ / N-CH₂ |

| ¹H | 2.5-3.0 | m | α-CH₂ (adjacent to N⁺) |

| ¹H | 1.2-2.0 | m | Aliphatic CH₂ / CH₃ |

| ¹³C | 140-150 | s | Aromatic C (ipso) |

| ¹³C | 125-135 | m | Aromatic C (other) |

| ¹³C | 55-65 | s | N⁺-CH₃ / N⁺-CH₂ |

| ¹³C | 20-30 | m | Aliphatic CH₂ / CH₃ |

Advanced Mass Spectrometry (MS/MS, High-Resolution MS) for Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound. Advanced MS techniques provide deeper structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) : Provides highly accurate mass measurements, enabling the determination of the elemental formula of the intact molecule. This is critical for confirming the exact composition of this compound. acs.orgnih.gov

Tandem Mass Spectrometry (MS/MS) : Involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. This technique is invaluable for identifying characteristic fragmentation patterns that can confirm structural motifs, such as alkyl chains, aromatic rings, or specific functional groups within the this compound cation. Quaternary ammonium compounds often exhibit fragmentation patterns related to Hofmann elimination or charge-directed fragmentation. nih.govresearchgate.netnih.govacs.orgwhiterose.ac.uk

A hypothetical MS/MS fragmentation data table for this compound could include:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M]⁺ | 80.0494 | - | Pyridinium fragment |

| [M]⁺ | 74.0965 | - | Trimethylammonium fragment |

| [M]⁺ | [M-C₄H₉]⁺ | C₄H₉ | Loss of butyl group |

| [M]⁺ | [M-CH₃]⁺ | CH₃ | Loss of methyl group |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which are characteristic of its functional groups.

FT-IR Spectroscopy : Identifies functional groups through their unique absorption bands. For quaternary ammonium salts, characteristic peaks include C-H stretching vibrations (around 2800-3000 cm⁻¹), C-N⁺ stretching vibrations (often in the fingerprint region, e.g., 950-1050 cm⁻¹), and bending vibrations of alkyl chains. researchgate.netmdpi.compg.gda.plniscpr.res.inmsu.eduresearchgate.netmdpi.com

Raman Spectroscopy : Offers similar information to FT-IR but is particularly useful for analyzing aqueous solutions and inorganic components. It can detect vibrations that are weak in IR, such as symmetric stretching modes. For quaternary ammonium compounds, Raman can show characteristic bands related to C-N⁺ stretching and alkyl group vibrations. nih.govresearchgate.netresearchgate.netnih.govmdpi.com

A hypothetical FT-IR/Raman data table for this compound might feature:

| Technique | Wavenumber (cm⁻¹) | Assignment (Hypothetical) |

| FT-IR | 2950-2850 | C-H stretching (aliphatic) |

| FT-IR | 1460-1480 | C-H bending / CH₂ scissoring |

| FT-IR | 1250 | C-N stretching |

| FT-IR | 3400 (broad) | O-H stretching (if hydroxyl present) |

| Raman | 3030 | C-H stretching (e.g., N-CH₃) |

| Raman | 970 | C-N stretching (e.g., N⁺-CH₃) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides exact bond lengths, bond angles, and information about crystal packing.

Process : If this compound can be crystallized into suitable single crystals, X-ray diffraction analysis can yield an unambiguous atomic-level structure. This includes the precise arrangement of atoms within the cation and the position of the counter-anion. mdpi.comnih.govroyalsocietypublishing.orgnih.gov

Insights : This technique can reveal subtle structural features, intermolecular interactions (like hydrogen bonding), and conformational preferences that might not be fully discernible from spectroscopic data alone.

Chromatographic Separations for this compound Isomer and Purity Assessment (non-clinical)

Chromatographic techniques are essential for separating mixtures and assessing the purity of this compound, particularly for identifying and quantifying any isomeric impurities.

Development of Chiral Separation Methods for this compound Enantiomers

If this compound possesses chiral centers, its enantiomers must be separated and quantified to ensure purity and understand potential stereoselective properties.

Chiral High-Performance Liquid Chromatography (HPLC) : This is the most common technique for separating enantiomers. It relies on the use of chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to differential retention times. Common CSPs include those based on polysaccharides, proteins, or cyclodextrins. researcher.lifenih.govregistech.comacs.orgsigmaaldrich.comchromtech.net.auchromatographytoday.comjapsonline.comchromatographyonline.com

Method Development : Involves screening various CSPs and optimizing mobile phase composition (solvents, buffers, additives like ammonium salts) and temperature to achieve adequate resolution and selectivity. registech.comchromatographytoday.comchromatographyonline.com

Detection : Detection is typically performed using UV-Vis detectors or, for enhanced sensitivity and specificity, coupled with mass spectrometry (LC-MS/MS). chromatographytoday.comjapsonline.com

Chiral Gas Chromatography (GC) : While less common for non-volatile quaternary ammonium salts, GC can be used if the compound is sufficiently volatile or can be derivatized to a volatile form.

A hypothetical chiral HPLC separation might involve:

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine or Ammonium Acetate |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (e.g., 254 nm) or MS/MS |

| Temperature | 20-30 °C |

| Target Outcome | Baseline separation of enantiomers |

Non-Pharmaceutical Impurity Profiling in this compound Samples

The identification and quantification of non-pharmaceutical impurities in this compound are essential for quality control and ensuring product integrity. These impurities can originate from various sources, including residual starting materials, by-products from synthesis, degradation products formed during storage or processing, or contaminants introduced from manufacturing equipment or the environment. Understanding these impurities is critical, as they can affect the compound's performance, stability, and safety, even if the compound itself is not intended for pharmaceutical use.

Typical non-pharmaceutical impurities encountered in the synthesis of organic compounds, including quaternary ammonium salts like this compound, can include:

Residual Starting Materials: Unreacted precursors used in the synthesis of this compound.

Synthetic By-products: Compounds formed through unintended side reactions during the manufacturing process. These could be isomers, oligomers, or related structural variants.

Degradation Products: Molecules resulting from the decomposition of this compound due to factors like light, heat, moisture, or oxidation.

Process-Related Impurities: These may include residual solvents, catalysts, or reagents used during synthesis and purification steps. Inorganic impurities, such as residual metal catalysts or salts, can also be present. moravek.commolecularcloud.orgeuropa.euthermofisher.comthermofisher.com

Analytical techniques are employed to detect and quantify these impurities at very low concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for this purpose, offering both separation and identification capabilities. For quaternary ammonium compounds, specific challenges exist due to their ionic nature and potential for thermal degradation. Methods involving pyrolytic conversion for GC-MS analysis have been developed, allowing for the detection of both the cation and counterions. jku.atnih.govresearchgate.netnih.gov

Table 1: Potential Non-Pharmaceutical Impurities in this compound Samples

| Impurity Type | Potential Source | Common Analytical Techniques | Notes |

| Residual Starting Materials | Incomplete reaction | LC-MS, GC-MS | Unreacted precursors used in this compound synthesis. |

| Synthetic By-products | Side reactions during synthesis | LC-MS, GC-MS, NMR | Isomers, oligomers, or structurally related compounds. |

| Degradation Products | Decomposition due to environmental factors | LC-MS, HPLC-DAD | Products from hydrolysis, oxidation, or photolysis. |

| Residual Solvents | Solvents used in synthesis/purification | GC-HS, GC-MS | Volatile organic compounds remaining from manufacturing. |

| Inorganic Impurities | Residual catalysts, salts, reagents | ICP-MS, Ion Chromatography | Metal ions from catalysts, inorganic salts from reagents. |

| Process Contaminants | Equipment, packaging, environmental exposure | LC-MS, GC-MS | Unintended substances introduced during manufacturing or storage. |

Application of Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated techniques, which combine separation methods with spectroscopic detection, are indispensable for the comprehensive analysis of complex organic compounds like this compound. These techniques leverage the strengths of both components to achieve high selectivity, sensitivity, and structural elucidation capabilities. nih.govijpsr.comajrconline.orgijpsjournal.comhumanjournals.comijrps.comijprajournal.com

Key hyphenated techniques employed for this compound analysis include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for analyzing non-volatile and thermally labile compounds. LC separates the components of a mixture, and MS provides mass-to-charge ratio information, allowing for identification and quantification. LC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity by fragmenting selected ions, providing more detailed structural information and enabling the analysis of complex matrices. This is particularly useful for identifying and quantifying this compound and its related impurities. thermofisher.comresearchgate.netgoogle.comresearchgate.netcvuas.denih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for analyzing volatile and semi-volatile compounds. For compounds like quaternary ammonium salts that are not inherently volatile, pyrolytic conversion in the GC injector port can generate volatile fragments that are then analyzed by MS. This approach allows for the simultaneous determination of both the quaternary ammonium cation and its associated counterion. jku.atnih.govresearchgate.netnih.govnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique couples the separation power of LC with the detailed structural information provided by NMR spectroscopy. While less sensitive than MS, LC-NMR is invaluable for definitive structure elucidation of unknown impurities or degradation products, providing information on functional groups and connectivity. nih.goviosrjournals.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE offers high separation efficiency, particularly for ionic species. Coupling CE with MS provides sensitive detection and identification of quaternary ammonium ions, often with lower detection limits compared to UV detection. researchgate.netnih.gov

The application of these hyphenated techniques allows for:

Identification and Quantification: Determining the presence and amount of this compound and its associated impurities.

Structural Elucidation: Determining the exact chemical structure of this compound and any unknown impurities or degradation products.

Method Validation: Ensuring the reliability, accuracy, and sensitivity of analytical methods used for quality control.

Reaction Chemistry and Mechanistic Studies of Butopyrammonium

Investigation of Fundamental Reactivity Patterns of the Butopyrammonium Moiety

There is currently no available data on the fundamental reactivity patterns of the this compound moiety. Research in this area would typically explore its reactions with various classes of reagents, such as electrophiles, nucleophiles, acids, and bases, to establish its general chemical behavior and susceptibility to different types of transformations.

Kinetic and Thermodynamic Analysis of this compound Transformations

A kinetic and thermodynamic analysis of this compound transformations would require experimental data from which to derive rate laws, activation energies, and changes in enthalpy and entropy for its reactions. As no such studies have been published, this analysis cannot be performed.

Exploration of Catalytic Reactions Involving this compound (as reactant, product, or catalyst)

The involvement of this compound in catalytic cycles is another area devoid of research. Such studies would investigate its ability to be synthesized via catalytic methods, its transformations using catalysts, or its own potential to act as a catalyst for other chemical reactions. Without any documented examples, this section remains speculative.

Photochemical and Electrochemical Reactivity of this compound

The behavior of this compound when subjected to light (photochemistry) or electrical currents (electrochemistry) is unknown. Research in this domain would investigate its light absorption properties, potential for photoisomerization or photodegradation, and its oxidation-reduction potentials. This information is crucial for understanding its stability and potential applications in areas like photoredox catalysis or electro-organic synthesis, but is not currently available.

Environmental Chemistry and Degradation Pathways of Butopyrammonium

Assessment of Environmental Persistence and Mobility in Abiotic Systems

No data or research findings were found that assess the environmental persistence or mobility of Butopyrammonium in abiotic systems. General principles of chemical mobility in the environment are described carnegiescience.edu, but these are not specific to this compound.

Future Perspectives and Emerging Research Directions in Butopyrammonium Chemistry

Integration of Artificial Intelligence and Machine Learning in Butopyrammonium Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) offers transformative potential for accelerating the research and development lifecycle of compounds like this compound. AI/ML algorithms can process vast datasets to identify patterns, predict properties, and optimize processes that would be time-consuming or impossible through traditional experimental methods.

For this compound, AI/ML can be instrumental in several key areas:

Predictive Modeling: Machine learning models can be trained on existing chemical and biological data to predict physicochemical properties (e.g., solubility, stability, reactivity) and potential biological activities of this compound and its derivatives. This allows researchers to prioritize promising candidates for synthesis and testing, thereby streamlining the discovery process.

Synthesis Optimization: AI can assist in designing novel, efficient, and greener synthetic routes for this compound. By analyzing reaction databases and predicting outcomes based on various parameters, AI can identify optimal conditions, catalysts, and reagents, potentially leading to higher yields, improved purity, and reduced environmental impact.

Target Identification and Drug Discovery: By analyzing large-scale omics data and chemical libraries, AI can help identify potential biological targets with which this compound might interact, or suggest novel therapeutic applications based on its structural characteristics and known activities of related pyrazoline or quaternary ammonium (B1175870) compounds.

The potential impact of these AI/ML applications on this compound research can be summarized as follows:

| AI/ML Application Area | Potential Impact on this compound Research | Example Data Focus |

| Predictive Modeling | Accelerate property profiling, predict efficacy and toxicity, prioritize analogs | Molecular descriptors, experimental data (physicochemical, biological assays) |

| Generative Chemistry | Design novel this compound analogs with enhanced desired properties | Chemical structures, synthesis pathways, predicted activity scores |

| Cheminformatics | Identify potential biological targets, predict off-target effects, SAR analysis | Compound libraries, biological assay results, protein-ligand binding data |

| Process Optimization | Streamline synthesis, improve yield and purity, identify greener pathways | Reaction parameters, spectroscopic data, kinetic data, solvent properties |

Development of Novel Methodologies for this compound Synthesis and Analysis

The advancement of synthetic and analytical techniques is crucial for the efficient production and rigorous characterization of this compound. Developing novel methodologies can lead to more sustainable synthesis, higher purity, and a deeper understanding of its molecular structure and behavior.

Key areas for methodological development include:

Green Synthesis Approaches: Implementing principles of green chemistry, such as the use of environmentally benign solvents, catalytic methods (e.g., organocatalysis, metal catalysis), and atom-economical reactions, can lead to more sustainable and cost-effective production of this compound.

Continuous Flow Chemistry: Transitioning from batch to continuous flow synthesis offers significant advantages in terms of reaction control, scalability, safety, and reproducibility. This approach could enable precise management of reaction parameters for the quaternization steps involved in this compound synthesis.

Advanced Analytical Techniques: Employing state-of-the-art analytical methods is essential for comprehensive characterization. High-Resolution Mass Spectrometry (HRMS) can provide accurate mass measurements for definitive identification and impurity profiling. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR techniques, can confirm complex structural assignments and stereochemistry. Furthermore, hyphenated techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are invaluable for assessing purity and identifying trace impurities.

The potential benefits of these novel methodologies for this compound are outlined below:

| Methodology Type | Specific Technique/Approach | Potential Benefits for this compound |

| Synthesis | Green Chemistry Principles | Reduced waste generation, use of safer reagents and solvents, improved energy efficiency |

| Synthesis | Continuous Flow Chemistry | Enhanced reaction control, improved scalability, increased safety, rapid process optimization |

| Synthesis | Catalytic Methods (e.g., organocatalysis, metal catalysis) | Higher reaction yields, milder reaction conditions, increased selectivity, reduced by-product formation |

| Analysis | High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight determination, accurate elemental composition, sensitive impurity detection |

| Analysis | Advanced NMR Spectroscopy (e.g., 2D NMR) | Comprehensive structural elucidation, confirmation of regiochemistry and stereochemistry |

| Analysis | UPLC-MS/MS | High-throughput purity assessment, sensitive detection and quantification of impurities |

Interdisciplinary Chemical Research Avenues for this compound

The full potential of this compound can only be realized through interdisciplinary collaborations that bridge chemistry with other scientific domains. By integrating expertise from fields such as computational chemistry, materials science, pharmacology, and chemical biology, researchers can uncover novel applications and deepen the fundamental understanding of this compound.

Key interdisciplinary avenues include:

Computational Chemistry: Employing computational methods such as molecular dynamics simulations, quantum mechanical calculations, and quantitative structure-activity relationship (QSAR) modeling can provide critical insights into this compound's molecular behavior. This includes predicting its binding affinities to potential biological targets, understanding its conformational flexibility, and modeling its interactions within complex biological systems.

Materials Science: Given its quaternary ammonium structure, this compound could be explored as a functional component in advanced materials. This could involve its incorporation into polymers for antimicrobial coatings, its use in the development of novel drug delivery systems (e.g., for controlled release), or its application in surface modification technologies.

Pharmacology and Chemical Biology: While specific dosage and safety profiles are beyond the scope of this discussion, interdisciplinary research can focus on elucidating the molecular mechanisms underlying this compound's potential biological activities. This involves investigating its interactions with specific cellular pathways, enzymes, or receptors, and potentially developing this compound analogs as chemical probes for biological studies.

The potential contributions of these interdisciplinary approaches to this compound research are summarized below:

| Field of Study | Potential Contribution to this compound Research | Example Research Focus |

| Computational Chemistry | Predicting binding affinities, understanding reaction mechanisms, molecular dynamics, ADME property prediction | Simulating this compound-protein interactions, predicting metabolic pathways, modeling solubility and permeability |

| Materials Science | Developing novel functional materials, advanced drug delivery systems, surface functionalization | Incorporating this compound into stimuli-responsive polymers, creating antimicrobial surfaces, designing sustained-release formulations |

| Pharmacology | Elucidating molecular mechanisms of action, identifying new therapeutic targets, understanding structure-activity relationships (SAR) | Investigating this compound's interaction with specific cellular signaling pathways, identifying novel enzyme targets, mapping SAR for efficacy |

| Chemical Biology | Using this compound as a probe or tool in biological studies, developing bio-orthogonal reactions | Developing fluorescently labeled this compound analogs for cellular imaging, studying its cellular uptake and localization mechanisms |

| Analytical Chemistry | Developing advanced detection and quantification methods for this compound in complex biological or environmental matrices | Creating sensitive assays for this compound in biological fluids, developing methods for its detection in environmental samples |

Compound List:

this compound

this compound iodide

Q & A

Q. What are the established protocols for synthesizing Butopyrammonium in laboratory settings?

Answer: The synthesis typically involves multi-step organic reactions, such as condensation or nucleophilic substitution, under controlled conditions (e.g., inert atmosphere, precise temperature). Key steps include purification via recrystallization or column chromatography, with yield optimization through solvent selection and reaction time adjustments. Characterization should follow using NMR, IR, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are recommended for initial characterization of this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while Infrared (IR) spectroscopy identifies functional groups. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity (>95%). Data should be tabulated (e.g., chemical shifts, retention times) and cross-referenced with literature for validation .

Q. How should researchers design a controlled experiment to assess this compound’s stability under varying pH conditions?

Answer: Prepare buffered solutions (pH 2–12) and incubate this compound at physiological temperature (37°C). Sample aliquots at timed intervals (0h, 24h, 48h) and quantify degradation via UV-Vis spectroscopy or HPLC. Include negative controls (e.g., inert solvent) and triplicate runs. Statistical analysis (ANOVA) identifies significant stability differences across pH ranges .

Advanced Research Questions

Q. What methodologies resolve contradictions in pharmacological data regarding this compound’s mechanism of action?

Answer: Apply meta-analysis to aggregate findings from independent studies, assessing heterogeneity via I² statistics. Validate hypotheses using in vitro binding assays (e.g., surface plasmon resonance) and in silico molecular docking. If contradictions persist, conduct replication studies under standardized protocols to isolate confounding variables (e.g., cell line variability) .

Q. How can researchers optimize synthetic routes for this compound to improve yield and reproducibility?

Answer: Employ Design of Experiments (DoE) to test variables (catalyst concentration, temperature). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Document batch records rigorously, including deviations, and validate reproducibility across three independent syntheses. Publish detailed protocols to enhance cross-lab consistency .

Q. What statistical approaches are most robust for analyzing dose-response relationships in this compound toxicity studies?

Answer: Non-linear regression (e.g., log-logistic models) calculates EC₅₀/LC₅₀ values. Bootstrap resampling quantifies confidence intervals for small datasets. For multi-dose comparisons, use mixed-effects models to account for inter-experiment variability. Visualize data with dose-response curves and tabulate parameters (slope, R²) for transparency .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Answer: Perform molecular dynamics (MD) simulations to study binding kinetics and free-energy landscapes (e.g., MMPBSA). Validate predictions with experimental assays (e.g., isothermal titration calorimetry). Cross-reference results with databases like PubChem or ChEMBL to identify structural analogs and infer mechanism .

Methodological Frameworks

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Intervention/Comparison/Outcome) for hypothesis-driven studies .

- Data Analysis : Use tools like R or Python for reproducible workflows. Document code and raw data in repositories (e.g., GitHub, Zenodo) .

- Conflict Resolution : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to evaluate causal relationships in contradictory data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.